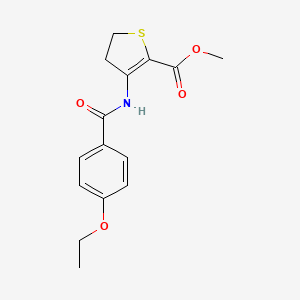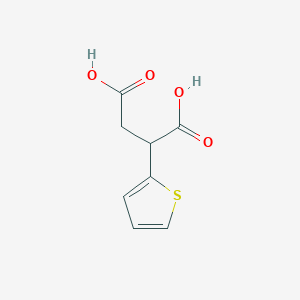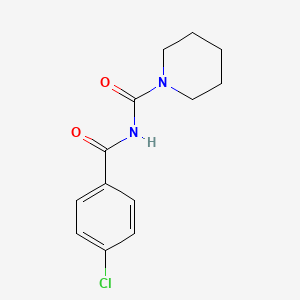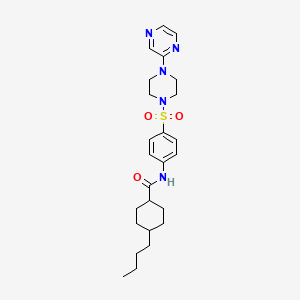
4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . They were found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The compounds were synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis
The specific chemical reactions involved in the synthesis of these compounds are not detailed in the available sources .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Insecticidal Applications
Compounds with piperazine and sulfonyl groups have shown significant bioactivity, including antimicrobial and insecticidal properties. For instance, a series of sulfonamide thiazole derivatives displayed potent toxic effects against the cotton leafworm, Spodoptera littoralis, highlighting their potential as insecticidal agents (Soliman et al., 2020). Similarly, synthesized pyrazole derivatives have been evaluated for their antimicrobial activity, with some compounds exhibiting a moderate degree of potency (Sharshira & Hamada, 2012).
Heterocyclic Chemistry and Drug Design
The structural complexity of compounds like 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide allows for their application in heterocyclic chemistry, leading to the design of novel drugs. Various studies have focused on the synthesis and characterization of novel heterocyclic compounds, such as pyrazole carboxamide derivatives (Lv et al., 2013), which are crucial for developing new therapeutic agents.
Drug Delivery Systems
The incorporation of piperazine and sulfonyl moieties in molecular structures has been explored for drug delivery systems. For example, the synthesis and X-ray structure characterization of pyrazole carboxamide derivatives point towards their potential in forming stable crystalline structures useful in drug formulation and delivery (Lv et al., 2013).
Pharmacological Studies
Compounds with similar structural features have been studied for their pharmacological properties, including their role as serotonin antagonists and their potential in treating major depressive disorders (Hvenegaard et al., 2012). These studies highlight the compound's relevance in neuroscience and mental health research.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-butyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O3S/c1-2-3-4-20-5-7-21(8-6-20)25(31)28-22-9-11-23(12-10-22)34(32,33)30-17-15-29(16-18-30)24-19-26-13-14-27-24/h9-14,19-21H,2-8,15-18H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVCGTGXXXXJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

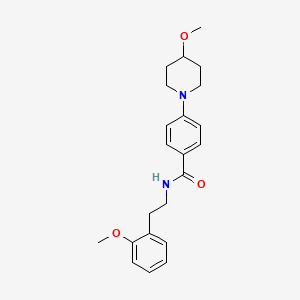
![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2822393.png)



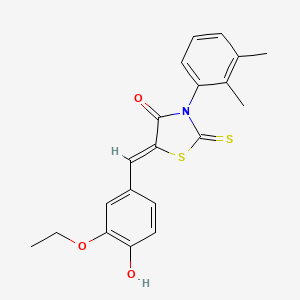
![2-(2-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2822402.png)



